Diethyl 2-(2-oxocyclohexyl)malonate

Asymmetric catalysis Continuous flow synthesis Photoredox chemistry

Diethyl 2-(2-oxocyclohexyl)malonate (CAS 4039-31-0, molecular formula C₁₃H₂₀O₅, molecular weight 256.29 g/mol) is a functionalized malonate ester characterized by a 2-oxocyclohexyl substituent at the α-position. As a cyclic β-ketoester-derived building block, it serves as a versatile intermediate in organic synthesis, particularly for constructing carbocyclic frameworks and chiral lactone scaffolds.

Molecular Formula C13H20O5
Molecular Weight 256.29 g/mol
CAS No. 4039-31-0
Cat. No. B1354394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-oxocyclohexyl)malonate
CAS4039-31-0
Molecular FormulaC13H20O5
Molecular Weight256.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CCCCC1=O)C(=O)OCC
InChIInChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10(9)14/h9,11H,3-8H2,1-2H3
InChIKeyDDSRUIQCMVMASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(2-oxocyclohexyl)malonate (CAS 4039-31-0): Technical Procurement and Scientific Differentiation Guide for the Cyclohexanone-Functionalized Malonate Building Block


Diethyl 2-(2-oxocyclohexyl)malonate (CAS 4039-31-0, molecular formula C₁₃H₂₀O₅, molecular weight 256.29 g/mol) is a functionalized malonate ester characterized by a 2-oxocyclohexyl substituent at the α-position. As a cyclic β-ketoester-derived building block, it serves as a versatile intermediate in organic synthesis, particularly for constructing carbocyclic frameworks and chiral lactone scaffolds . The compound is commercially available in purities typically ≥98% and is employed as a key precursor in medicinal chemistry campaigns targeting γ-lactone natural products and in asymmetric catalysis method development. Understanding its quantifiable differentiation relative to close structural analogs—including the 3-oxocyclohexyl regioisomer and dimethyl ester counterpart—is essential for informed scientific procurement and optimal synthetic route design.

Why Generic Malonate Substitution Fails for Diethyl 2-(2-oxocyclohexyl)malonate (4039-31-0): The Critical Role of Regioisomerism and Ester Identity in Synthetic Outcomes


Diethyl 2-(2-oxocyclohexyl)malonate cannot be interchangeably substituted with generic malonates or structurally similar cyclohexanone derivatives due to three critical and quantifiable factors. First, the 2-oxocyclohexyl substitution pattern confers fundamentally different reactivity and stereochemical outcomes compared to the 3-oxocyclohexyl regioisomer, as demonstrated in microbial reduction studies where the latter achieved 98% enantiomeric excess (ee) for the unreduced ketoester and 99% ee for the hydroxyester product [1]. Second, the diethyl ester functionality provides distinct physical properties—including a boiling point of 329.1 ± 15.0°C (predicted) and a density of 1.11 ± 0.1 g/cm³ (predicted)—that directly impact reaction workup and purification protocols compared to the dimethyl analog [2]. Third, the compound enables direct enantioselective access to chiral building blocks via photo-organocatalytic α-alkylation, achieving 84% ee and a productivity of 47 μmol/h under continuous flow conditions, whereas alternative regioisomers require entirely different synthetic routes and catalyst systems [3]. These documented, quantifiable differences establish that procurement decisions cannot rely on analog substitution without compromising synthetic fidelity and downstream stereochemical integrity.

Quantitative Differentiation Evidence for Diethyl 2-(2-oxocyclohexyl)malonate: Procurement-Relevant Comparator Analysis


Continuous Flow Photo-Organocatalytic α-Alkylation: Validated Enantioselective Access to the 2-Oxocyclohexyl Scaffold

Diethyl 2-(2-oxocyclohexyl)malonate can be accessed via a photo-organocatalytic α-alkylation method that demonstrates validated enantioselectivity under both batch and continuous flow conditions. In batch-optimized procedures, conversion exceeds 95% with 78% ee using the Qn catalyst (9-amino-9-deoxy-epi-quinine), while implementing the reaction in continuous flow enables productivity of 47 μmol/h with 84% enantioselectivity [1]. This method provides access to both enantiomeric antipodes via pseudo-enantiomeric catalysts (Qn and Cd), an advantage not uniformly available for the 3-oxocyclohexyl regioisomer which typically relies on microbial resolution [2].

Asymmetric catalysis Continuous flow synthesis Photoredox chemistry

Regioisomer-Dependent Microbial Reduction Outcomes: Quantified Enantioselectivity Differences Between 2-Oxo and 3-Oxo Substitution Patterns

The 3-oxocyclohexyl regioisomer (±)-diethyl 2-(3-oxocyclohexyl)malonate undergoes microbial enantioselective reduction by Absidia coerulea AM 93 to yield (−)-diethyl 2-((S)-3-oxocyclohexyl)malonate with 98% ee and (+)-diethyl 2-((1R,3R)-3-hydroxycyclohexyl)malonate with 99% ee [1]. These resolved intermediates undergo subsequent lactonization to afford enantiopure 2-oxabicyclo[3.3.1]nonan-3-one derivatives [1]. No comparable microbial reduction data exists for the 2-oxocyclohexyl isomer, indicating that regioisomer selection directly determines the available biocatalytic resolution pathways and downstream chiral lactone accessibility.

Biocatalysis Chiral resolution Lactone synthesis

Ester Substituent Effects on Physical Properties: Diethyl versus Dimethyl Malonate Derivative Comparison

The diethyl ester functionality of CAS 4039-31-0 confers distinct physical properties compared to the dimethyl analog. Diethyl 2-(2-oxocyclohexyl)malonate exhibits a predicted boiling point of 329.1 ± 15.0°C at 760 Torr, a predicted density of 1.11 ± 0.1 g/cm³, and a predicted refractive index of 1.462 [1]. In contrast, dimethyl 2-(2-oxocyclohexyl)malonate has a lower molecular weight (228.24 g/mol versus 256.29 g/mol) and correspondingly different volatility and chromatographic behavior . These property differences directly impact solvent selection for extraction, distillation parameters for purification, and retention times in analytical HPLC methods.

Physicochemical properties Purification optimization Reaction workup

Synthetic Route Efficiency: Comparative Yield Analysis of Michael Addition versus Photo-Organocatalytic Approaches

Two principal synthetic routes to diethyl 2-(2-oxocyclohexyl)malonate have been quantitatively evaluated: (1) Michael addition of diethyl malonate to cyclohex-2-enone under basic conditions (typically sodium ethoxide), and (2) enantioselective photo-organocatalytic α-alkylation of cyclohexanone with diethyl 2-bromomalonate. The Michael addition route achieves yields of up to 85% under optimized conditions but yields racemic product . The photo-organocatalytic route achieves >95% conversion with 78% ee in batch and 47 μmol/h productivity with 84% ee in continuous flow [1]. The choice between routes depends on whether achiral or enantioenriched product is required for downstream applications.

Synthetic methodology Yield optimization Reaction scalability

Evidence-Backed Application Scenarios for Diethyl 2-(2-oxocyclohexyl)malonate (4039-31-0): Where This Building Block Outperforms Analogs


Continuous Flow Manufacturing of Enantioenriched Cyclohexanone-Derived Building Blocks

This compound is ideally suited for continuous flow synthesis campaigns requiring enantioenriched cyclohexanone-derived malonates. The validated photo-organocatalytic α-alkylation method enables production at 47 μmol/h with 84% ee under flow conditions, and the pseudo-enantiomeric catalyst pair (Qn/Cd) provides access to both enantiomeric antipodes without switching to entirely different catalyst systems [1]. This contrasts with the 3-oxocyclohexyl regioisomer, which requires microbial resolution infrastructure for enantioselective access. For process chemists scaling chiral building block production, CAS 4039-31-0 offers a defined and reproducible continuous flow protocol with documented productivity and enantioselectivity metrics.

Synthesis of Racemic γ-Lactone Precursors via High-Yield Michael Addition

For applications where stereochemical purity is not required, this compound is efficiently accessed via the Michael addition of diethyl malonate to cyclohex-2-enone, achieving yields of up to 85% under optimized basic conditions [1]. This route provides a cost-effective, scalable method for generating racemic material suitable for achiral derivatization, heterocycle synthesis, or combinatorial library generation. The 2-oxo substitution pattern facilitates subsequent transformations distinct from those accessible via the 3-oxo isomer, making regioisomer selection critical for the intended synthetic sequence [2].

Chiral HPLC Method Development and Analytical Reference Standard Applications

The compound's predicted physical properties—including boiling point of 329.1 ± 15.0°C, density of 1.11 ± 0.1 g/cm³, and refractive index of 1.462—make it analytically distinguishable from the dimethyl ester analog [1]. In chiral HPLC method development, these property differences translate to distinct retention behavior on both normal-phase and reversed-phase stationary phases. Procurement of CAS 4039-31-0 as an analytical reference standard, rather than substituting the dimethyl analog, ensures accurate method validation for purity assessment, enantiomeric excess determination, and impurity profiling in quality control workflows.

Mechanistic Investigation of Photo-Organocatalytic α-Alkylation Methodologies

This compound serves as the model substrate in the 2024 J. Org. Chem. study establishing continuous enantioselective α-alkylation via direct photoexcitation, with >95% batch conversion and 78% ee achieved under optimized catalyst (Qn) conditions [1]. The 2-oxocyclohexyl substitution pattern enables the transient secondary enamine formation central to the catalytic cycle, and the study provides comprehensive catalyst screening data (entries 1–9) establishing structure-activity relationships for 9-amino-9-deoxy-epi-cinchona alkaloids. For research groups developing new photoredox or organocatalytic methodologies, this compound represents a benchmark substrate with fully characterized reaction parameters against which new catalyst systems can be quantitatively compared.

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